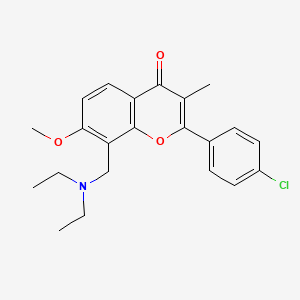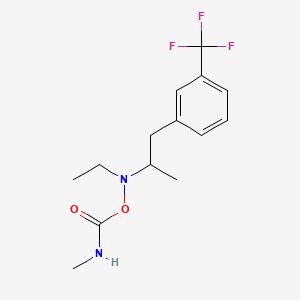
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes an ethyl group, a methyl group, a trifluoromethyl group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine involves multiple steps, starting with the preparation of the benzeneethanamine core. The introduction of the ethyl and methyl groups is typically achieved through alkylation reactions, while the trifluoromethyl group is introduced via a trifluoromethylation reaction. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the final product is purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, alcohols, and carbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-alpha-methylbenzylamine
- N-Methyl-alpha-methylbenzylamine
- N-Ethyl-alpha-methylphenethylamine
Uniqueness
N-Ethyl-alpha-methyl-N-(((methylamino)carbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
94593-28-9 |
|---|---|
Molekularformel |
C14H19F3N2O2 |
Molekulargewicht |
304.31 g/mol |
IUPAC-Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] N-methylcarbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-19(21-13(20)18-3)10(2)8-11-6-5-7-12(9-11)14(15,16)17/h5-7,9-10H,4,8H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
TVBMUKOENJHCQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



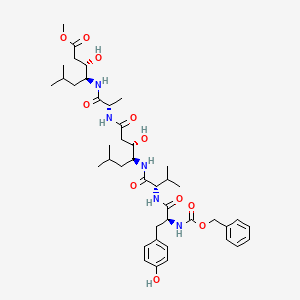


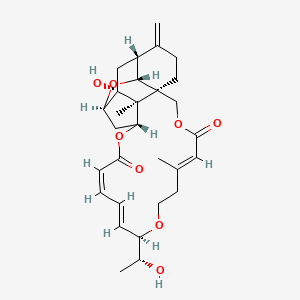
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
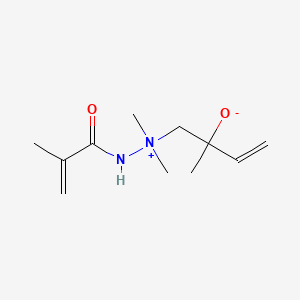


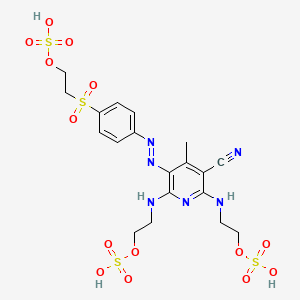
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
